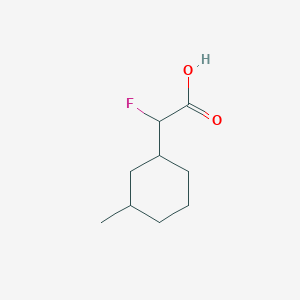

2-Fluoro-2-(3-methylcyclohexyl)acetic acid

Beschreibung

2-Fluoro-2-(3-methylcyclohexyl)acetic acid (CAS: 1558569-84-8) is a fluorinated carboxylic acid characterized by a 3-methylcyclohexyl substituent at the benzylic carbon adjacent to the fluorine atom. Its molecular formula is C₉H₁₅FO₂, with a molecular weight of 174.21 g/mol. The compound's structure combines the steric bulk of the cyclohexyl group with the electronic effects of fluorine, making it a unique candidate for studying structure-activity relationships in medicinal chemistry and organic synthesis .

Eigenschaften

Molekularformel |

C9H15FO2 |

|---|---|

Molekulargewicht |

174.21 g/mol |

IUPAC-Name |

2-fluoro-2-(3-methylcyclohexyl)acetic acid |

InChI |

InChI=1S/C9H15FO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h6-8H,2-5H2,1H3,(H,11,12) |

InChI-Schlüssel |

JJBXTLYMUAZMTR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCC(C1)C(C(=O)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

One common method is the nucleophilic substitution reaction where a fluorine source, such as potassium fluoride, reacts with a suitable cyclohexyl precursor under controlled conditions . Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

2-Fluoro-2-(3-methylcyclohexyl)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-2-(3-methylcyclohexyl)acetic acid is used in various scientific research applications:

Chemistry: It serves as a precursor in the synthesis of complex organic molecules and fluorinated compounds.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Wirkmechanismus

The mechanism of action of 2-Fluoro-2-(3-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to altered biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Cyclohexyl Derivatives

The substitution pattern on the cyclohexyl ring significantly influences physicochemical properties. For example:

The methoxy variant exhibits higher polarity and hydrogen-bond acceptor capacity (H-bond acceptors: 4 vs. 3), which may improve solubility in aqueous systems compared to the methyl-substituted analog .

Comparison with Aromatic Analogs

Fluorinated acetic acids with aromatic substituents differ in electronic and steric properties:

The 3-methylcyclohexyl derivative lacks aromatic conjugation, reducing resonance stabilization but offering enhanced conformational flexibility. This contrasts with aromatic analogs like Compound 22 , where strong electron-withdrawing groups increase acidity but reduce thermal stability .

Cyclic vs. Acyclic Substituents

Compounds with cyclic substituents exhibit distinct steric and electronic profiles:

Fluorine Position and Acidity

Fluorine placement modulates acidity and reactivity:

| Compound Name | Fluorine Position | pKa (Estimated) |

|---|---|---|

| 2-Fluoro-2-(3-methylcyclohexyl)acetic acid | Adjacent to acetic acid | ~2.8–3.2 |

| 2-(2-Chlorophenyl)-2,2-difluoroacetic acid | Geminal difluoro | ~1.5–2.0 |

| 2-Fluoro-2-(4-nitrophenyl)acetic acid | Adjacent to nitro group | ~1.2–1.8 |

Geminal difluoro compounds (e.g., 2,2-difluoro analogs) exhibit stronger acidity due to the electron-withdrawing effect of two fluorine atoms, whereas the 3-methylcyclohexyl derivative has moderate acidity suitable for controlled reactivity in synthetic applications .

Biologische Aktivität

2-Fluoro-2-(3-methylcyclohexyl)acetic acid is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom attached to a carbon adjacent to a cyclohexyl group, which contributes to its unique chemical properties. The presence of the 3-methylcyclohexyl moiety is significant for its biological interactions.

The biological activity of 2-Fluoro-2-(3-methylcyclohexyl)acetic acid is primarily attributed to its interaction with various biological targets:

- P-glycoprotein (P-gp) Modulation : Research indicates that compounds with similar structures can modulate the activity of P-gp, an important efflux transporter involved in drug resistance. The cyclohexyl group enhances binding affinity, potentially leading to altered ATPase activity and reversal of drug resistance in certain cancer cell lines .

- Enzyme Inhibition : Similar fluorinated compounds have been shown to inhibit key metabolic enzymes, disrupting pathways such as the citric acid cycle. Such inhibition can lead to metabolic dysregulation, particularly in cancer cells .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- P-gp Interaction Studies : A study conducted on a series of fluorinated compounds demonstrated that those with cyclohexyl groups significantly stimulated P-gp ATPase activity, suggesting that 2-Fluoro-2-(3-methylcyclohexyl)acetic acid may exhibit similar effects. The study reported IC50 values indicating effective modulation at low concentrations .

- Metabolic Pathway Disruption : Another investigation into fluorinated derivatives highlighted their ability to inhibit aconitase, leading to impaired oxidative metabolism. This mechanism was linked to increased citrate levels in tissues, suggesting potential implications for metabolic disorders and cancer treatment .

- Cytotoxic Effects : In vitro studies have shown that compounds similar to 2-Fluoro-2-(3-methylcyclohexyl)acetic acid induce apoptosis in various cancer cell lines. The mechanism appears to involve mitochondrial dysfunction and the activation of caspase pathways, which are critical for programmed cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.